An In-depth Technical Guide to 6-Benzyloxyindole-3-acetonitrile
An In-depth Technical Guide to 6-Benzyloxyindole-3-acetonitrile
For Researchers, Scientists, and Drug Development Professionals
Abstract
6-Benzyloxyindole-3-acetonitrile is a versatile indole derivative that serves as a crucial intermediate in the synthesis of a variety of biologically active molecules. Its unique structure, featuring a benzyloxy group at the 6-position of the indole scaffold, makes it a valuable building block in medicinal chemistry and drug discovery. This technical guide provides a comprehensive overview of its chemical properties, a detailed synthesis protocol, and an exploration of its potential biological activities and applications, with a focus on its role in neurological and oncological research.
Chemical Properties and Data
6-Benzyloxyindole-3-acetonitrile, also known as [6-(Benzyloxy)-1H-indol-3-yl]acetonitrile, is a solid organic compound. The key quantitative data for this molecule are summarized in the table below for easy reference and comparison.
| Property | Value | Reference |
| Molecular Formula | C₁₇H₁₄N₂O | [1] |
| Molecular Weight | 262.31 g/mol | [1] |
| CAS Number | 57765-24-9 | [1] |
| Appearance | Solid | [2] |
| Storage Conditions | 0-8°C | [1] |
Synthesis of 6-Benzyloxyindole-3-acetonitrile
The synthesis of 6-Benzyloxyindole-3-acetonitrile can be achieved through a one-step conversion from the corresponding indole-3-carboxaldehyde. This method is efficient and has been applied to various substituted indole-3-acetonitriles.[3]
Experimental Protocol: One-Step Conversion from 6-Benzyloxy-1H-indole-3-carbaldehyde
This protocol is adapted from a general procedure for the synthesis of indole-3-acetonitriles from their corresponding carboxaldehydes.[3]
Materials:
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6-Benzyloxy-1H-indole-3-carbaldehyde
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Sodium borohydride (NaBH₄)
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Methanol (MeOH)
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Formamide (NH₂CHO)
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Sodium cyanide (NaCN)
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Chloroform (CHCl₃)
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Brine solution
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Anhydrous sodium sulfate (Na₂SO₄)
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Silica gel for column chromatography
Procedure:
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To a solution of 6-benzyloxy-1H-indole-3-carbaldehyde in a mixture of methanol and formamide, add sodium borohydride in portions at room temperature.
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Stir the reaction mixture for 1 hour at room temperature.
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Add sodium cyanide to the mixture.
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Heat the reaction mixture to reflux at 100°C for 5 hours with continuous stirring.
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After cooling to room temperature, add brine to the reaction mixture.
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Extract the product with a 5:95 (v/v) mixture of methanol and chloroform.
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Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel using chloroform as the eluent to obtain pure 6-Benzyloxyindole-3-acetonitrile.
Synthesis Workflow
Spectroscopic Data
1H NMR Spectroscopy
The 1H NMR spectrum of 6-Benzyloxyindole is available and can be used to identify characteristic peaks of the benzyloxy and indole moieties.[4] For 6-Benzyloxyindole-3-acetonitrile, one would expect to see an additional singlet corresponding to the methylene protons of the acetonitrile group.
Infrared (IR) Spectroscopy
The IR spectrum of 6-Benzyloxyindole is also available.[4] For 6-Benzyloxyindole-3-acetonitrile, a key diagnostic peak would be the nitrile (C≡N) stretching vibration, which typically appears in the range of 2260-2240 cm⁻¹.
Mass Spectrometry (MS)
The mass spectrum of 6-Benzyloxyindole shows a molecular ion peak corresponding to its molecular weight.[4] For 6-Benzyloxyindole-3-acetonitrile, the mass spectrum would be expected to show a molecular ion peak at m/z 262.31, corresponding to its molecular weight.
Biological Activity and Potential Applications
6-Benzyloxyindole-3-acetonitrile is a compound of significant interest in pharmaceutical research, particularly in the fields of neurology and oncology.[1] It serves as a key intermediate in the synthesis of various therapeutic agents.[1] While specific biological data for this derivative is limited, the broader class of indole-3-acetonitriles has demonstrated notable biological activities.
Neurological Disorders
Research on the parent compound, 3-indoleacetonitrile (IAN), has explored its interaction with neuroblastoma cells, suggesting a potential connection to the serotonin and dopamine pathways.[5] This indicates that derivatives like 6-benzyloxyindole-3-acetonitrile could be valuable tools for developing therapies targeting neurological disorders.
The following is a general protocol for assessing the effect of a compound on the viability of a neuroblastoma cell line, such as SH-SY5Y.[5]
Materials:
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SH-SY5Y neuroblastoma cells
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Cell culture medium (e.g., DMEM) with fetal bovine serum and antibiotics
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6-Benzyloxyindole-3-acetonitrile stock solution (dissolved in a suitable solvent like DMSO)
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MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
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Microplate reader
Procedure:
-
Seed SH-SY5Y cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Treat the cells with increasing concentrations of 6-Benzyloxyindole-3-acetonitrile for 24, 48, and 72 hours. A vehicle-treated control group should be included.
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After the incubation period, add MTT solution to each well and incubate for a few hours to allow for the formation of formazan crystals.
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Add the solubilization buffer to dissolve the formazan crystals.
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Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
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Express the results as a percentage of the vehicle-treated control.
Oncology
The indole scaffold is a well-known privileged structure in the development of anticancer agents. 6-Benzyloxyindole-3-acetonitrile's role as a synthetic intermediate suggests its potential in the discovery of novel oncology drugs.[1]
Antiviral Activity and Signaling Pathways
Studies on the parent compound, 3-indoleacetonitrile, have demonstrated its broad-spectrum antiviral activity. Mechanistically, it has been shown to promote the host interferon signaling pathway.[6] This involves the activation of the IRF3 and NF-κB signaling pathways.[6]
Other Potential Applications
Beyond its applications in drug discovery, 6-Benzyloxyindole-3-acetonitrile has been noted for its potential in other areas:
-
Fluorescent Probes: Its structural properties make it a candidate for the development of fluorescent probes for biological imaging.[1]
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Antioxidant Studies: Research suggests its potential as an antioxidant agent.[1]
-
Organic Synthesis: It serves as a versatile building block for creating more complex molecules.[1]
Conclusion
6-Benzyloxyindole-3-acetonitrile is a compound with significant potential for researchers and professionals in drug development and medicinal chemistry. Its straightforward synthesis and the diverse biological activities associated with its structural class make it a valuable tool for exploring new therapeutic avenues, particularly in the areas of neurological disorders and oncology. Further research into its specific biological targets and mechanisms of action will undoubtedly uncover new applications for this versatile molecule.
References
- 1. chemimpex.com [chemimpex.com]
- 2. rsc.org [rsc.org]
- 3. One-Step Synthesis of Indole-3-Acetonitriles from Indole-3-Carboxaldehydes - [www.rhodium.ws] [chemistry.mdma.ch]
- 4. 6-Benzyloxyindole(15903-94-3) 1H NMR [m.chemicalbook.com]
- 5. mdpi.com [mdpi.com]
- 6. In vitro and in vivo effects of 3-indoleacetonitrile—A potential new broad-spectrum therapeutic agent for SARS-CoV-2 infection - PMC [pmc.ncbi.nlm.nih.gov]
